molecular formula C19H15FIN3O2 B2420473 N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide CAS No. 920365-27-1

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide

Cat. No.: B2420473
CAS No.: 920365-27-1
M. Wt: 463.251
InChI Key: MRFZTFUGWCPZDU-UHFFFAOYSA-N
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Description

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide is a complex organic compound that features a pyridazine ring substituted with a 4-fluorophenyl group and an iodobenzamide moiety

Properties

IUPAC Name

N-[2-[6-(4-fluorophenyl)pyridazin-3-yl]oxyethyl]-2-iodobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15FIN3O2/c20-14-7-5-13(6-8-14)17-9-10-18(24-23-17)26-12-11-22-19(25)15-3-1-2-4-16(15)21/h1-10H,11-12H2,(H,22,25)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MRFZTFUGWCPZDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)NCCOC2=NN=C(C=C2)C3=CC=C(C=C3)F)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15FIN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

463.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide typically involves multiple steps, starting with the preparation of the pyridazine core. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of a boronic acid derivative with a halogenated pyridazine under palladium catalysis .

Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of continuous flow reactors can also enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogenation catalysts like palladium on carbon.

    Substitution: The iodobenzamide moiety can participate in nucleophilic substitution reactions, where the iodine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium azide or other nucleophiles in polar aprotic solvents.

Major Products:

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of azides or other substituted derivatives.

Scientific Research Applications

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide involves its interaction with specific molecular targets. The pyridazine ring can interact with enzymes or receptors, modulating their activity. The fluorophenyl group enhances binding affinity through hydrophobic interactions, while the iodobenzamide moiety can participate in halogen bonding, further stabilizing the compound’s interaction with its target .

Comparison with Similar Compounds

  • N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-4-methylbenzamide
  • N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-3-(furan-2-yl)-1H-pyrazole-5-carboxamide

Comparison: Compared to similar compounds, N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide is unique due to the presence of the iodobenzamide moiety, which can enhance its reactivity and binding properties. The fluorophenyl group also contributes to its distinct chemical and biological activities.

Biological Activity

N-(2-((6-(4-fluorophenyl)pyridazin-3-yl)oxy)ethyl)-2-iodobenzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This compound combines a pyridazine ring, an ether linkage, and a benzamide moiety, which may influence its pharmacological properties.

Chemical Structure and Properties

The molecular formula of this compound is C20H18FN3O2C_{20}H_{18}F_{N_3}O_2, with a molecular weight of approximately 365.37 g/mol. The presence of the 4-fluorophenyl group enhances lipophilicity, potentially improving the compound's bioavailability and interaction with biological targets.

PropertyValue
Molecular FormulaC20H18FN3O2
Molecular Weight365.37 g/mol
LipophilicityEnhanced due to fluorine

The biological activity of this compound is likely mediated through its interaction with specific molecular targets, including enzymes and receptors. The pyridazine ring and the fluorophenyl group are crucial for binding to these targets, which may modulate their activity and trigger downstream signaling pathways.

Biological Activity

Research indicates that compounds with similar structural features exhibit various biological activities, including:

  • Antitumor Activity : Some benzamide derivatives have shown significant antitumor effects in preclinical studies. For instance, compounds that inhibit RET kinase activity demonstrated moderate to high potency in ELISA-based assays, suggesting potential applications in cancer therapy .
  • Neuroprotective Effects : Benzamide derivatives have been explored for their neuroprotective properties against conditions such as oxidative stress and inflammation, which are critical in neurodegenerative diseases .
  • Diabetes Management : A related class of compounds has been identified for their protective effects on pancreatic β-cells against endoplasmic reticulum (ER) stress, indicating potential applications in diabetes treatment .

Case Studies

  • RET Kinase Inhibition : A study focused on 4-chloro-benzamide derivatives found that certain compounds inhibited RET kinase activity effectively, leading to reduced cell proliferation in RET-driven cancers. This highlights the potential of benzamide derivatives as targeted cancer therapies .
  • Neuroprotection : Research on benzamide analogs has revealed their ability to protect against ER stress-induced β-cell dysfunction, with some compounds exhibiting EC50 values as low as 0.1 µM, indicating strong protective effects .

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